molecular formula C20H23ClN4O4 B4267317 N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4267317
M. Wt: 418.9 g/mol
InChI Key: HJIULPLNPYVPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. CNPA has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.

Mechanism of Action

N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide inhibits NOS by binding to the enzyme's heme group, which is essential for the production of nitric oxide. By inhibiting NOS, N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide reduces the production of nitric oxide, which can have various effects on the body depending on the context. In some cases, reducing nitric oxide production can be beneficial, such as in the case of hypertension or inflammation. In other cases, however, reducing nitric oxide production can be detrimental, such as in the case of sepsis or cancer.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce blood pressure in hypertensive rats, reduce inflammation in animal models of arthritis, and reduce neuronal damage in animal models of stroke. N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has also been shown to have anti-tumor effects in some cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its potency as an NOS inhibitor. This allows researchers to study the effects of NOS inhibition in a more specific and controlled manner. However, one limitation of using N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide is its potential toxicity, as it can cause liver damage in high doses. Additionally, N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide may not be suitable for all experimental contexts, as reducing nitric oxide production can have different effects depending on the disease or condition being studied.

Future Directions

There are several future directions for research on N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide and NOS inhibition. One area of interest is the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide in cardiovascular diseases, such as hypertension and heart failure. Another area of interest is the role of NOS inhibition in cancer, as reducing nitric oxide production may have anti-tumor effects in some cases. Additionally, further research is needed to fully understand the potential toxic effects of N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide and to develop safer and more effective NOS inhibitors for therapeutic use.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been used extensively in scientific research to investigate the role of nitric oxide in various physiological and pathological processes. It has been shown to be a potent inhibitor of NOS, which is involved in the regulation of blood pressure, vascular tone, and immune function. N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been used to study the effects of NOS inhibition in animal models of hypertension, stroke, and inflammation.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4/c1-2-29-19-6-4-3-5-17(19)24-11-9-23(10-12-24)14-20(26)22-15-7-8-16(21)18(13-15)25(27)28/h3-8,13H,2,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIULPLNPYVPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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